![molecular formula C13H18N6O B14401326 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one CAS No. 88536-37-2](/img/structure/B14401326.png)
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with prop-2-en-1-ylamino groups and a pyrrolidin-3-one moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one typically involves multiple steps. One common method involves the reaction of cyanuric chloride with prop-2-en-1-ylamine to form the intermediate 4,6-bis[(prop-2-en-1-yl)amino]-1,3,5-triazine. This intermediate is then reacted with pyrrolidin-3-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as cyanuric chloride and melamine share the triazine core structure but differ in their substituents.
Pyrrolidin-3-one Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-4-one have similar structures but differ in the position of the carbonyl group.
Uniqueness
1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one is unique due to its specific combination of triazine and pyrrolidin-3-one moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
88536-37-2 |
|---|---|
Fórmula molecular |
C13H18N6O |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H18N6O/c1-3-6-14-11-16-12(15-7-4-2)18-13(17-11)19-8-5-10(20)9-19/h3-4H,1-2,5-9H2,(H2,14,15,16,17,18) |
Clave InChI |
NIJOHGZWXRHWIG-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=NC(=N1)N2CCC(=O)C2)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


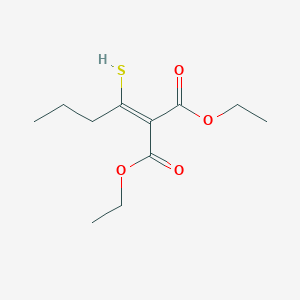
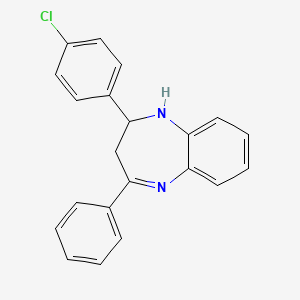
![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)
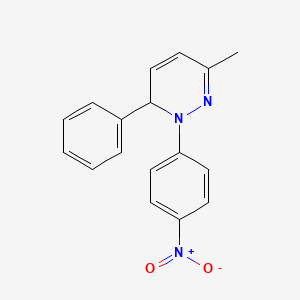
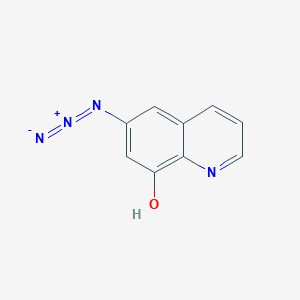

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)

![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
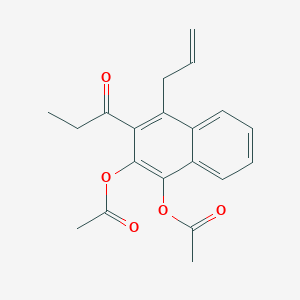

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
